molecular formula C10H18O B14504873 (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane CAS No. 63475-54-7

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane

Katalognummer: B14504873
CAS-Nummer: 63475-54-7
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: HWKYFVDNWOGAGW-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane: is an organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a substituted oxetane ring with three methyl groups and a 2-methylprop-1-en-1-yl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylprop-1-en-1-yl alcohol and 2,2,4-trimethyl-1,3-dioxolane.

    Formation of Intermediate: The alcohol undergoes a reaction with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing specific catalysts to enhance the efficiency of the cyclization process.

    Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-modified products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation Products: Oxetane derivatives with additional functional groups.

    Reduction Products: Alcohols and other reduced compounds.

    Substitution Products: Ring-opened or modified oxetane compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Polymer Chemistry: Incorporated into polymer structures to impart unique properties.

Biology

    Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms.

Medicine

    Drug Development: Investigated for potential use in drug development due to its unique reactivity.

Industry

    Material Science: Applied in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: It may participate in pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.

    (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.

Uniqueness

    Ring Strain: The oxetane ring in (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane imparts unique reactivity compared to oxirane and tetrahydrofuran rings.

    Reactivity: The presence of the 2-methylprop-1-en-1-yl group enhances its reactivity in various chemical reactions.

Eigenschaften

CAS-Nummer

63475-54-7

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(3S,4R)-2,2,4-trimethyl-3-(2-methylprop-1-enyl)oxetane

InChI

InChI=1S/C10H18O/c1-7(2)6-9-8(3)11-10(9,4)5/h6,8-9H,1-5H3/t8-,9+/m1/s1

InChI-Schlüssel

HWKYFVDNWOGAGW-BDAKNGLRSA-N

Isomerische SMILES

C[C@@H]1[C@@H](C(O1)(C)C)C=C(C)C

Kanonische SMILES

CC1C(C(O1)(C)C)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.